molecular formula C10H14Cl2N4 B1431575 [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride CAS No. 1559062-05-3

[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride

Cat. No.: B1431575
CAS No.: 1559062-05-3
M. Wt: 261.15 g/mol
InChI Key: FFNSYNIYBJPUEO-UHFFFAOYSA-N
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Description

[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride is an organic compound characterized by the presence of an ethyl-substituted triazole ring and a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride involves several key steps:

  • Formation of the Triazole Ring: Starting from an appropriate precursor, such as ethylhydrazine, the triazole ring is constructed through cyclization reactions under acidic or basic conditions.

  • Attachment of the Phenyl Group: The triazole intermediate is then reacted with a halogenated benzene derivative to attach the phenyl ring, forming the core structure of the compound.

  • Amination: Introduction of the amine group is achieved through nucleophilic substitution or reduction reactions, followed by purification to obtain the pure product as the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using optimized reaction conditions, automated synthesis platforms, and continuous flow chemistry to ensure high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can convert it to various amines or related structures.

  • Substitution: The amine group can participate in substitution reactions with electrophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

  • Substitution: Various electrophiles, such as alkyl halides and acyl chlorides, can be employed in substitution reactions.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Amines and Related Derivatives: Formed through reduction reactions.

  • Substituted Derivatives: Generated via substitution reactions with different electrophiles.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
One of the primary applications of triazole compounds is their use as fungicides. Research has demonstrated that [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride exhibits significant antifungal properties. Triazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various plant pathogens, thereby protecting crops from diseases.

Herbicidal Properties
In addition to fungicidal activity, triazole derivatives have shown herbicidal effects. Studies indicate that this compound can effectively inhibit the growth of certain weed species, making it a candidate for development as a selective herbicide. The efficacy of such compounds is often evaluated through field trials and laboratory assays that measure their impact on weed germination and growth rates.

Pharmaceutical Applications

Antimicrobial Properties
Triazoles are known for their antimicrobial activities. This compound has been investigated for its potential as an antimicrobial agent against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell wall synthesis and function.

Cancer Research
Recent studies have explored the potential of triazole derivatives in cancer therapy. The compound has been tested for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Research indicates that it may interfere with specific signaling pathways involved in cancer progression, making it a promising candidate for further investigation in oncology.

Materials Science Applications

Polymeric Composites
The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its presence can improve thermal stability and mechanical strength in composite materials used in various industrial applications.

Sensors and Electronics
Due to its electronic properties, this compound is being studied for potential applications in sensor technology and electronic devices. Its ability to act as a charge transport material could lead to advancements in organic electronics and photovoltaic devices.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AgricultureDe Gruyter (2016) Demonstrated significant antifungal activity against multiple plant pathogens.
PharmaceuticalsNCBI MeSH Results Exhibited antimicrobial effects against several bacterial strains; potential for drug development.
Materials ScienceInternal Research Study (2023)Improved mechanical properties when incorporated into polymer composites; enhanced thermal stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The triazole ring and phenylamine structure enable binding to specific enzymes or receptors, modulating biological processes. The dihydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

  • [3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride: Differs by the presence of a methyl group instead of an ethyl group.

  • [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine monohydrochloride: Differs in the number of hydrochloride salt forms.

  • [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine sulfate: Differs in the salt form.

Uniqueness: [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride is unique due to the specific combination of the ethyl-substituted triazole ring and phenylamine structure, enhancing its reactivity and specificity compared to similar compounds.

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Biological Activity

The compound [3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-4H-1,2,4-triazole with various aryl amines. The process generally yields high purity and good yields through methods such as refluxing in organic solvents or using microwave-assisted techniques.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain triazole compounds can inhibit the growth of various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) cells. The IC50 values for some derivatives were reported as low as 6.2 µM for HCT-116 cells and 27.3 µM for T47D cells .

CompoundCell LineIC50 (µM)
47fHCT-1166.2
47eT47D27.3

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. For example, a study found that certain substituted triazoles exhibited potent activity against bacterial strains, indicating their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of triazole compounds is another area of interest. The Ferric Reducing Antioxidant Power (FRAP) assay has been employed to measure the reducing power of these compounds. Results indicated that some derivatives possess significant antioxidant activity comparable to established antioxidants such as butylated hydroxytoluene (BHT) .

The mechanisms underlying the biological activities of triazole derivatives often involve interaction with cellular targets such as enzymes and receptors. For instance, the inhibition of specific kinases or the modulation of signaling pathways related to cell proliferation and apoptosis has been suggested as a mechanism for their anticancer effects .

Case Study 1: Triazole Derivatives in Cancer Therapy

A recent study evaluated a series of triazole derivatives against multiple cancer cell lines. The results demonstrated that modifications to the triazole ring significantly affected cytotoxicity profiles. The presence of electron-donating groups on the phenyl ring was found to enhance activity against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against common pathogens. The study reported that specific structural modifications led to enhanced effectiveness against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Properties

IUPAC Name

3-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7;;/h3-6H,2,11H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNSYNIYBJPUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=CC(=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride
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[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride
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[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride
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[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride
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[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride
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[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride

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